Maleimide-NOTA

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

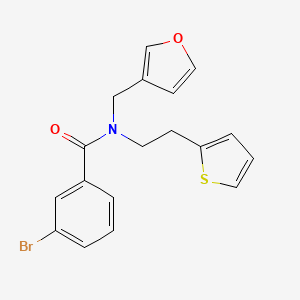

马来酰亚胺-NOTA 是一种结合了马来酰亚胺和 1,4,7-三氮杂环壬烷-1,4,7-三乙酸 (NOTA) 功能的化合物。马来酰亚胺以其与硫醇基团形成稳定的硫醚键的能力而闻名,使其成为生物缀合中的宝贵工具。NOTA 是一种大环螯合剂,可与金属离子(尤其是镓离子)形成高度稳定的络合物。 马来酰亚胺-NOTA 中这两种功能的结合允许进行位点特异性放射性标记和其他应用,例如生物缀合和放射性药物 .

作用机制

马来酰亚胺-NOTA 的作用机制涉及马来酰亚胺基团与生物分子中存在的硫醇基团之间形成稳定的硫醚键。该反应具有高度特异性,在温和条件下快速发生。马来酰亚胺充当迈克尔受体,而硫醇盐(源自硫醇基团)充当迈克尔供体。 所得的硫代琥珀酰亚胺产物稳定,并且抵抗还原剂的裂解 .

生化分析

Biochemical Properties

Maleimide-NOTA plays a significant role in biochemical reactions. It can react with cysteine , a crucial amino acid that forms disulfide bonds, contributing to the three-dimensional structure of proteins. This interaction with cysteine allows this compound to bind to peptides and antibodies, enabling their labeling .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its ability to bind to cysteine residues in peptides and antibodies . This binding allows for the labeling of these biomolecules, which can then be used in various biochemical applications. The binding of this compound to cysteine residues can also influence the activity of enzymes and other proteins, potentially leading to changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, a study showed that aminothiomaleimides could be generated extremely efficiently by consecutive conjugation of a thiol and an amine to dibromomaleimides . Furthermore, the amine serves to deactivate the electrophilicity of the maleimide, precluding further reactivity and hence generating stable conjugates .

Metabolic Pathways

This compound is involved in metabolic pathways related to the labeling of peptides and antibodies. It interacts with cysteine residues, which are part of many proteins and enzymes

准备方法

合成路线和反应条件: 两种基本的马来酰亚胺-NOTA 合成路线涉及使用带有 NOTA 螯合剂的单马来酰亚胺和双马来酰亚胺。这些路线的特点是简单、反应时间短以及实用的纯化方法。 合成通常涉及 N-(2-氨基乙基)马来酰亚胺与 NOTA 的一个羧基反应,形成酰胺键 .

工业生产方法: 虽然马来酰亚胺-NOTA 的具体工业生产方法没有得到广泛的记录,但一般方法涉及可扩展的合成路线,以确保高产率和纯度。 使用市售起始原料,如 (S)-p-SCN-Bn-NOTA 和 (S)-p-NH2-Bn-NOTA,有助于在生产中保持一致性和效率 .

化学反应分析

科学研究应用

马来酰亚胺-NOTA 在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域。

化学:

生物学:

医学:

工业:

相似化合物的比较

马来酰亚胺-NOTA 可以与其他硫醇反应性交联剂(如卤代乙酰基和吡啶基二硫化物)进行比较。

类似化合物:

卤代乙酰基: 这些化合物也与硫醇基团反应,但与马来酰亚胺相比,形成的键不稳定.

吡啶基二硫化物: 这些试剂与硫醇基团形成二硫键,这些键可以在还原条件下裂解.

马来酰亚胺-NOTA 的独特性:

总之,马来酰亚胺-NOTA 是一种用途广泛的化合物,在各种科学领域具有重要应用。其独特的特性和稳定性使其成为位点特异性生物缀合和放射性标记的宝贵工具。

属性

IUPAC Name |

2-[4-(carboxymethyl)-7-[2-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N5O7/c24-14(19-3-4-23-15(25)1-2-16(23)26)11-20-5-7-21(12-17(27)28)9-10-22(8-6-20)13-18(29)30/h1-2H,3-13H2,(H,19,24)(H,27,28)(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFBXLDURQNNQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(CCN1CC(=O)NCCN2C(=O)C=CC2=O)CC(=O)O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N5O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Bromophenyl)-5-(2,4-dichlorophenoxy)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2804340.png)

![1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine](/img/structure/B2804341.png)

![[(2-chloro-4-fluorophenyl)methoxy]urea](/img/structure/B2804342.png)

![N-[5-(2,6-difluorophenyl)-1H-pyrazol-3-yl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2804344.png)

![Benzamide, 2-[[2-chloro-5-(trifluoromethyl)-4-pyrimidinyl]amino]-N,3-dimethyl-](/img/structure/B2804345.png)

![N-(furan-2-ylmethyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2804346.png)

![2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B2804347.png)

![3-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2804348.png)

![N-(4-ethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2804354.png)

![(E)-2-amino-N-(2,5-dimethylphenyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2804358.png)

![(E)-N-cyclopropyl-3-(3,4-dimethoxyphenyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acrylamide](/img/structure/B2804359.png)